(1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

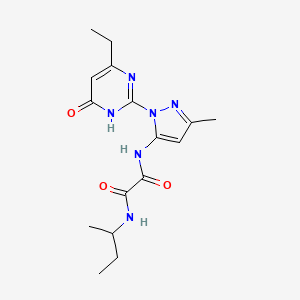

(1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymer Science and Materials

High-Performance Polymers : A study on the synthesis of a phosphinated hydroxyl diamine demonstrates its application in creating poly(hydroxyl imides) with superior thermal properties. These materials were further utilized to produce polyimide–SiO2 hybrids, showcasing enhanced optical and thermal properties, indicating potential for advanced materials development (P. Wang et al., 2012).

Soluble Polyetherimides : Research on the preparation of soluble high-temperature polyetherimides with good flame retardancy emphasizes the role of phosphinated aminophenol in achieving these properties. This study illustrates the compound's application in creating materials with potential for electronic and aerospace industries (C. Lin, S. Chang, P. Cheng, 2011).

Organic Synthesis and Catalysis

Catalyzed Rearrangements : The compound's involvement in acid-catalyzed rearrangements within the arylimino indoline series has been documented, offering insights into its utility in synthetic organic chemistry for generating complex indole derivatives (B. Cardillo et al., 1992).

Copper-Catalyzed Cross-Coupling Reactions : A study showcasing the use of 1,1,1-tris(hydroxymethyl)ethane as a ligand in copper-catalyzed cross-coupling reactions highlights the broader applicability of similar compounds in facilitating bond formations critical for pharmaceutical and materials science (Yao‐Jung Chen, Hsin-Hung Chen, 2006).

Biodegradable Materials

- Towards Biodegradable Poly(hydroxy butyrate) : Research on the catalysis of propylene oxide and carbon monoxide into β-butyrolactone using chiral indole-imino chromium(III) complexes paves the way for the production of biodegradable polyesters, demonstrating the compound's relevance in green chemistry and environmental sustainability (Heimo Wölfle et al., 2009).

Anticancer Research

- Novel Anticancer Agents : Phenylcarbazole derivatives, synthesized using indole and hydroxyindole, have shown significant cytotoxicity against human leukemia cells. This research underscores the potential for compounds related to "(1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine" in developing new anticancer therapies (S. Routier et al., 2006).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine involves the condensation of 3-phenylindole-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by reduction of the resulting oxime with sodium borohydride.", "Starting Materials": [ "3-phenylindole-2-carboxaldehyde", "hydroxylamine hydrochloride", "base", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 3-phenylindole-2-carboxaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in a suitable solvent such as ethanol.", "Step 2: Add a base such as triethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Extract the product with a suitable solvent such as ethyl acetate and dry over anhydrous sodium sulfate.", "Step 4: Dissolve the resulting oxime in a suitable solvent such as methanol.", "Step 5: Add sodium borohydride (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 6: Quench the reaction with water and extract the product with a suitable solvent such as ethyl acetate.", "Step 7: Dry the product over anhydrous sodium sulfate and purify by column chromatography to obtain (1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine." ] } | |

CAS番号 |

501105-08-4 |

分子式 |

C16H14N2O |

分子量 |

250.29 g/mol |

IUPAC名 |

(NZ)-N-[2-(3-phenyl-1H-indol-2-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C16H14N2O/c19-17-11-10-15-16(12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9,11,18-19H,10H2/b17-11- |

InChIキー |

LCFWMPWBWSBBJX-BOPFTXTBSA-N |

異性体SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C/C=N\O |

SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)CC=NO |

正規SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)CC=NO |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693213.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2693214.png)

![(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2693222.png)

![2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2693223.png)

![6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2693225.png)

![2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile](/img/structure/B2693228.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2693230.png)